2-Fluoro-5-iodonitrobenzene

Description

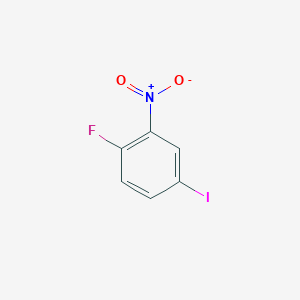

2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) is a halogenated nitrobenzene derivative with the molecular formula C₆H₃FINO₂ and a molecular weight of 267.00 g/mol . Its structure features a nitro group (-NO₂) at position 2, fluorine at position 1, and iodine at position 5 (Figure 1). The compound is a yellow crystalline solid with a boiling point of 289.36°C and a density of 2.1 g/cm³ .

Properties

IUPAC Name |

1-fluoro-4-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJTZQXHTBKAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561945 | |

| Record name | 1-Fluoro-4-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-75-0 | |

| Record name | 1-Fluoro-4-iodo-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-iodo-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Preparation of 2-Fluoronitrobenzene

Several established methods exist for synthesizing 2-fluoronitrobenzene, a key intermediate:

| Method | Description | Typical Yield | Notes |

|---|---|---|---|

| Nitration of Fluorobenzene | Nitration with HNO₃/H₂SO₄ | ~10% (for ortho isomer) | Produces mainly para isomer (9:1 ratio) |

| Diazotization | Diazotization of 2-nitroaniline, then fluorination | 10–19% | Low yield, hazardous due to diazonium salts |

| Halogen Exchange | 2-chloronitrobenzene + KF (potassium fluoride) in sulfolane, catalyzed by crown ether or quaternary ammonium salt | Up to 60% | Preferred for higher yield and selectivity |

Optimized Halogen Exchange Conditions :

- Reactants: 2-chloronitrobenzene, potassium fluoride (1.1–1.5 equivalents), sulfolane (solvent), catalyst (e.g., 18-crown-6 ether or benzyltriethylammonium chloride)

- Temperature: 240–250 °C

- Time: 4–8 hours

- Potassium fluoride particle size: 1–20 microns

- Molar ratios: 2-chloronitrobenzene : potassium fluoride : catalyst : sulfolane = 1 : 1.1–1.5 : 0.002–0.03 : 1

| Parameter | Range/Value | Impact |

|---|---|---|

| Temperature | 240–250 °C | Below 240 °C: low conversion; above 250 °C: more by-products |

| Time | 2–8 hours | <2 h: incomplete; >8 h: more by-products |

| Catalyst | 18-crown-6 or quaternary ammonium salt | Increases rate and yield |

Step 2: Electrophilic Iodination

After obtaining 2-fluoronitrobenzene, selective iodination at the 5-position is performed. The electron-withdrawing nitro and fluoro groups direct electrophilic substitution to the meta position relative to both, which is the 5-position on the ring.

- Reagents: Iodine source (e.g., molecular iodine or N-iodosuccinimide), strong acid (e.g., triflic acid) as catalyst.

- Typical Conditions: Reaction in an inert solvent (e.g., acetic acid or dichloromethane), at room temperature to mild heating.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Iodination | N-iodosuccinimide, triflic acid | Room temp–mild heat | High regioselectivity for 5-position |

Step 3: Purification

- Isolation: The crude product is typically purified by column chromatography or recrystallization.

- Separation: By-products and unreacted starting materials are removed by distillation or extraction, as appropriate for each intermediate.

Data Table: Summary of Key Experimental Parameters

| Step | Starting Material | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Halogen Exchange | 2-chloronitrobenzene | Potassium fluoride, 18-crown-6 ether or benzyltriethylammonium chloride | Sulfolane | 240–250 °C | 4–8 h | Up to 60% |

| Iodination | 2-fluoronitrobenzene | N-iodosuccinimide, triflic acid | Acetic acid or DCM | RT–mild heat | 1–3 h | Typically high |

Research Findings and Notes

- Selectivity: The halogen exchange method provides better selectivity and yield for the 2-fluoronitrobenzene intermediate compared to direct nitration or diazotization, which are less efficient and may pose safety hazards due to the formation of unstable diazonium salts.

- Catalyst Role: Macrocyclic ethers (such as 18-crown-6) and quaternary ammonium salts significantly enhance the rate and yield of the halogen exchange reaction by increasing the nucleophilicity of fluoride ions.

- Industrial Considerations: For scale-up, continuous flow reactors and automated systems are recommended to optimize reaction efficiency and safety.

- Regioselectivity in Iodination: The strong electron-withdrawing effects of the nitro and fluoro groups ensure that iodination proceeds selectively at the 5-position, facilitating the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodonitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and iodine makes the compound susceptible to nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The compound can also participate in electrophilic aromatic substitution reactions, although the electron-withdrawing groups may influence the reactivity and regioselectivity of these reactions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.

Electrophilic Aromatic Substitution: Reagents like halogens or sulfonating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while electrophilic substitution with a halogen can produce a halogenated derivative .

Scientific Research Applications

2-Fluoro-5-iodonitrobenzene is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.

Material Science: It is employed in the synthesis of materials with unique electronic and optical properties.

Chemical Biology: The compound is used as a probe in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodonitrobenzene involves its interaction with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 2-fluoro-5-iodonitrobenzene are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Reactivity Analysis:

Electrophilic Substitution :

- The nitro group in this compound strongly deactivates the benzene ring, directing electrophiles to the meta position relative to the nitro group. This contrasts with 5-fluoro-2-iodotoluene , where the methyl group weakly activates the ring, favoring ortho/para substitution .

- In 2-fluoro-5-formylbenzoic acid , the aldehyde and carboxylic acid groups enable condensation reactions (e.g., Schiff base formation), which are absent in nitro-substituted analogs .

Nucleophilic Aromatic Substitution :

- This compound undergoes SNAr at the fluorine position (C1) with amines, yielding adducts in 78% yield under mild conditions . By contrast, iodine in 2-fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene is less reactive due to steric hindrance from the trifluoromethyl and methoxy groups .

Thermal Stability: The nitro group reduces thermal stability compared to non-nitro analogs. For instance, this compound decomposes at temperatures >250°C, whereas 5-fluoro-2-iodotoluene remains stable up to 300°C .

Research Findings and Case Studies

- Synthetic Efficiency: In a study by [], this compound reacted with 3-aminoalanine derivative 5 to form adduct 10 in 78% yield, demonstrating superior reactivity over chloro- or bromo-substituted analogs (<50% yield).

- Chemoselectivity : Zinc-mediated nitro group reduction in this compound preserves the C–I bond, enabling sequential functionalization—a critical advantage in multistep syntheses .

Biological Activity

2-Fluoro-5-iodonitrobenzene (C₆H₃FINO₂) is an aromatic compound notable for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₃FINO₂

- Molecular Weight : 267.00 g/mol

- Structure : The compound features a nitro group (-NO₂), a fluorine atom (-F), and an iodine atom (-I) attached to a benzene ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : Engages in redox reactions, potentially influencing cellular signaling pathways.

- Halogen Atoms (Fluorine and Iodine) : Facilitate halogen bonding, which can enhance the binding affinity to biological targets, such as proteins and nucleic acids.

These interactions allow the compound to modulate various biological processes, making it a valuable tool in biochemical research.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which positions it as a candidate for developing new antibiotics.

Cytotoxicity Studies

A series of cytotoxicity assays have demonstrated that this compound can induce cell death in specific cancer cell lines. For instance, studies have shown that at concentrations as low as 10 µM, this compound can lead to a significant reduction in viability of lung cancer cells while sparing healthy cells .

Case Studies

-

Antimicrobial Efficacy :

- A study investigated the antimicrobial properties of halogenated nitrobenzene derivatives, including this compound. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains.

- Cytotoxicity against Cancer Cells :

- Mechanistic Insights :

Applications in Medicinal Chemistry

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance the biological activity of resultant compounds:

- Drug Development : It is utilized in synthesizing angiogenesis inhibitors and other therapeutic agents aimed at targeting specific diseases .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Fluoro-5-nitrophenol | C₆H₄FNO₃ | Antibacterial, anticancer properties |

| 2-Fluoro-5-bromonitrobenzene | C₆H₄BrFNO₂ | Moderate antibacterial activity |

| Nitrobenzene | C₆H₅NO₂ | Toxicity concerns; limited biological use |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-5-iodonitrobenzene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. For example:

- Step 1 : Introduce fluorine via electrophilic fluorination of a benzene derivative using a fluorinating agent (e.g., Selectfluor®) under controlled temperature (0–5°C) to minimize side reactions .

- Step 2 : Nitration using a mixed acid (HNO₃/H₂SO₄) at 50–60°C, ensuring regioselectivity is guided by the fluorine substituent's meta-directing effect .

- Step 3 : Iodination via electrophilic substitution using iodine monochloride (ICl) in acetic acid, with monitoring via TLC to optimize reaction time and avoid over-iodination .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of ICl) and use inert atmosphere to prevent iodine sublimation.

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹H NMR (distinct coupling patterns due to iodine's electronegativity) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 297.85 (C₆H₂FINO₂⁺).

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves positional ambiguity of substituents .

- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for research-grade material .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage : In amber glass vials under nitrogen at -20°C to prevent photodecomposition and iodine loss.

- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do competing substituent effects (F, I, NO₂) influence the regioselectivity of further functionalization reactions?

- Methodological Answer :

- Electrophilic Substitution : The nitro group (-NO₂) is strongly meta-directing, overriding fluorine's weaker ortho/para-directing effects. Iodine's size and polarizability may sterically hinder certain positions.

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the iodine position due to its superior leaving-group ability. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C .

- Contradiction Resolution : Conflicting reports on nitration regioselectivity may arise from solvent polarity (e.g., HNO₃ in H₂SO₄ vs. AcOH); computational DFT studies (Gaussian 16) can model charge distribution to predict outcomes .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Comparative Kinetic Studies : Monitor reaction intermediates via in-situ IR spectroscopy (e.g., C-I bond cleavage during cross-coupling).

- Isotopic Labeling : Use ¹⁸O-labeled nitro groups to track oxygen exchange in hydrolysis reactions.

- Meta-Analysis : Cross-reference data from EPA DSSTox, PubChem, and NIST to identify outliers caused by impurities or unoptimized conditions .

Q. How can researchers design experiments to investigate the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Prepare buffered solutions (pH 1–13) and analyze degradation via HPLC at 24-hour intervals.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (T₀).

- Mechanistic Insight : LC-MS/MS identifies degradation products (e.g., iodine loss or nitro group reduction) .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility of synthetic procedures for this compound?

- Methodological Answer :

- Detailed Experimental : Report exact molar ratios, solvent grades, and equipment (e.g., microwave vs. oil bath heating).

- Supporting Information : Include ¹H/¹³C NMR spectra, HRMS traces, and crystallographic data (CIF files) in supplementary materials .

- Negative Results : Document failed attempts (e.g., iodination with NIS instead of ICl) to guide troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.